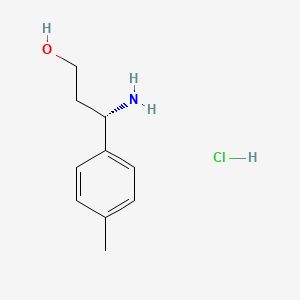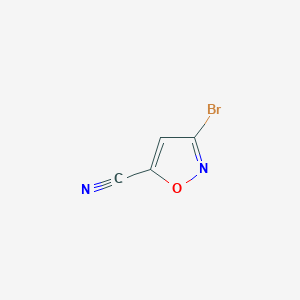
4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride
Vue d'ensemble
Description
“4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1267091-29-1 . Its molecular weight is 293.71 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(3-nitrophenoxy)benzenecarboximidamide hydrochloride . The InChI code for this compound is 1S/C13H11N3O3.ClH/c14-13(15)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)16(17)18;/h1-8H,(H3,14,15);1H .Physical And Chemical Properties Analysis
The molecular formula of this compound is C13H12ClN3O3 . Unfortunately, the specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Applications De Recherche Scientifique
Synthesis of Related Compounds
The compound 1,4-bis(4-nitrophenoxy)benzene (144BNPB) was synthesized through a condensation reaction between hydroquinone and para-chloronitrobenzene, followed by reduction into 1,4-bis(4-aminophenoxy)benzene (144BAPB) in the presence of Pd/C-hydrazine hydrate. This process was used to create various aromatic polyamic acid resins and corresponding polyimide resins, with their properties studied in detail (Fu Ju-sun, 2007).
Applications in Polymer and Resin Synthesis
1,3-Bis(4-aminophenoxy)benzene and its polyimides were synthesized from 1,3-bis(4-nitrophenoxy)benzene, showcasing the compound's utility in creating materials with varied molecular structures. This includes the development of aromatic polyamic acid resins and their corresponding polyimide resins, which were extensively studied for their properties (Zhao Jiong-xin, 2006).
Material Science and Engineering
The synthesis of 1,4-bis(4-nitrophenoxy)-2,5-diterbutyl benzene and its conversion into a high purity white crystal powder (1,4-bis(4-aminophenoxy)-2,5-diterbutyl benzene) has applications in the field of material science. These compounds are used to prepare polyamic acid solutions and polyimide films, which are then studied for their properties, highlighting the significance of these chemical processes in the development of advanced materials (Xu Yong-fen, 2008).
Environmental Impact Studies
Research on compounds like 1,3,5-trichloro-2-(4-nitrophenoxy)benzene (CNP), a herbicide, and its identification in environmental biota like shellfish, reflects the environmental implications of these chemicals. The discovery of CNP in mussels from Tokyo Bay at significant levels (approximately 1 ppm on a wet basis) indicates the potential environmental and ecological impact of such compounds (T. Yamagishi et al., 1978).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-nitrophenoxy)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3.ClH/c14-13(15)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)16(17)18;/h1-8H,(H3,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIUVKUGNSJMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=N)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenoxy)benzene-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)

![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)




![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)


![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)
